molecular formula C11H11NO4 B087702 4-(2-oxo-1,3-benzoxazol-3(2H)-yl)butanoic acid CAS No. 13610-66-7

4-(2-oxo-1,3-benzoxazol-3(2H)-yl)butanoic acid

Cat. No.: B087702
CAS No.: 13610-66-7
M. Wt: 221.21 g/mol
InChI Key: SRSAVCBMZKGUNE-UHFFFAOYSA-N
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Description

4-(2-oxo-1,3-benzoxazol-3(2H)-yl)butanoic acid is a useful research compound. Its molecular formula is C11H11NO4 and its molecular weight is 221.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research has demonstrated the utility of compounds related to 4-(2-Oxo-benzooxazol-3-yl)-butyric acid in the synthesis of various heterocyclic compounds with potential biological activities. For instance, Deohate and Palaspagar (2020) explored the synthesis of pyrimidine linked pyrazole heterocyclics, which showed insecticidal and antibacterial potential, by cyclocondensation involving a similar 3-oxo butyramide structure (Deohate & Palaspagar, 2020).

Antimicrobial Activity

Another study by Sareen et al. (2010) investigated the synthesis and bioefficacy of novel halogenated pyrazol-3-one derivatives, highlighting their antimicrobial activity. This study underscores the chemical versatility of oxo-benzooxazolyl derivatives in creating compounds with potential as antimicrobial agents (Sareen, Khatri, Sharma, Shinde, & Sareen, 2010).

Catalysis in Heck Coupling

Ojwach, Westman, and Darkwa (2007) described the synthesis of benzooxazole derivatives that were effectively used as catalysts in Heck coupling reactions, a pivotal method in the formation of carbon-carbon bonds used extensively in the pharmaceutical and fine chemical industries (Ojwach, Westman, & Darkwa, 2007).

Photoactivatable Prodrugs

A study by Soares et al. (2017) delved into the synthesis of new coumarin fused oxazoles as photoactivatable prodrugs for butyric acid, demonstrating an innovative application in controlled drug delivery through light activation (Soares, Hungerford, Costa, & Gonçalves, 2017).

Synthesis of Novel Bioactive Compounds

Maftei, Fodor, Jones, Franz, Kelter, Fiebig, & Neda (2013) synthesized novel bioactive 1,2,4-oxadiazole natural product analogs, demonstrating the role of similar structural motifs in the development of compounds with potential antitumor activities (Maftei, Fodor, Jones, Franz, Kelter, Fiebig, & Neda, 2013).

Future Directions

The future directions for “4-(2-Oxo-benzooxazol-3-yl)-butyric acid” are not specified in the search results. Given that Sigma-Aldrich provides this product to early discovery researchers , it’s likely that it will continue to be used in various research applications.

Properties

IUPAC Name

4-(2-oxo-1,3-benzoxazol-3-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c13-10(14)6-3-7-12-8-4-1-2-5-9(8)16-11(12)15/h1-2,4-5H,3,6-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRSAVCBMZKGUNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)O2)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20357109
Record name 4-(2-Oxo-benzooxazol-3-yl)-butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13610-66-7
Record name 4-(2-Oxo-benzooxazol-3-yl)-butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)butanoic acid
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